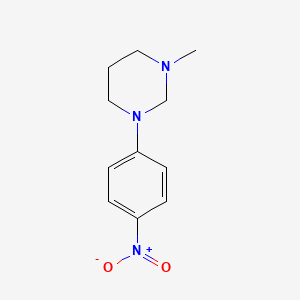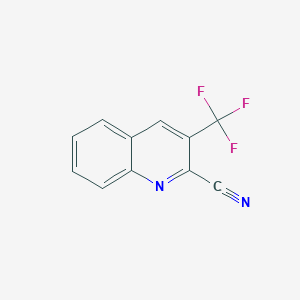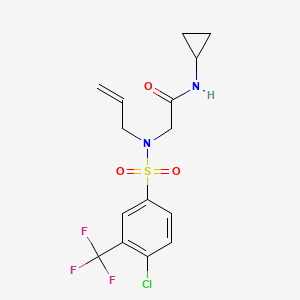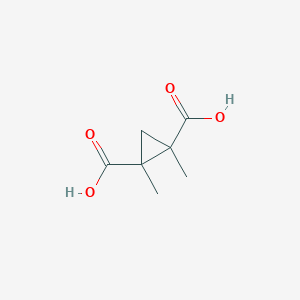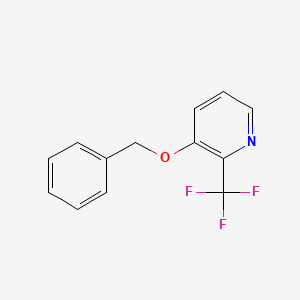
3-(Benzyloxy)-2-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-2-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with a benzyloxy group at the 3-position and a trifluoromethyl group at the 2-position. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The trifluoromethylation can be achieved using reagents such as Umemoto’s reagents or other trifluoromethylating agents under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The benzyloxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
3-(Benzyloxy)-2-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it a valuable tool in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-(trifluoromethyl)pyridine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, being highly electronegative, can influence the compound’s binding affinity and reactivity. The benzyloxy group can participate in various interactions, such as hydrogen bonding and π-π stacking, which can affect the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-2-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-(Benzyloxy)-2-chloropyridine: Contains a chlorine atom instead of a trifluoromethyl group.
3-(Benzyloxy)-2-fluoropyridine: Features a fluorine atom in place of the trifluoromethyl group.
Uniqueness
3-(Benzyloxy)-2-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics and stability .
Properties
Molecular Formula |
C13H10F3NO |
|---|---|
Molecular Weight |
253.22 g/mol |
IUPAC Name |
3-phenylmethoxy-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)12-11(7-4-8-17-12)18-9-10-5-2-1-3-6-10/h1-8H,9H2 |
InChI Key |
HRYMMSMHWKPOGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


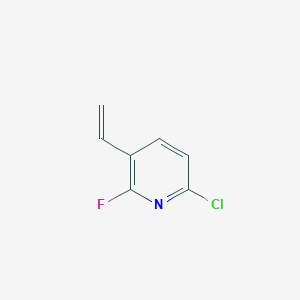
![1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;dihydrate](/img/structure/B13123091.png)



![7-Bromo-2-methylthiazolo[4,5-c]pyridine](/img/structure/B13123120.png)



